molecular formula C11H17NO4 B132971 (-)-(1S,4R)-N-Boc-4-aminocyclopent-2-enecarboxylic acid CAS No. 151907-79-8

(-)-(1S,4R)-N-Boc-4-aminocyclopent-2-enecarboxylic acid

Cat. No. B132971
M. Wt: 227.26 g/mol
InChI Key: WOUNTSATDZJBLP-SFYZADRCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(-)-(1S,4R)-N-Boc-4-aminocyclopent-2-enecarboxylic acid, also known as BOC-ACPC, is a chiral amino acid derivative of cyclopentane. It is a cyclic and branched molecule that is used in a variety of synthetic procedures, such as peptide synthesis, as well as in the study of biological systems. BOC-ACPC has been used in the synthesis of peptides, proteins, and other compounds, and has been studied for its potential therapeutic applications.

Scientific Research Applications

Building Block for Helical Foldamers

One significant application is in the development of helical foldamers. A study by Kwon et al. (2015) explored cis-2-Aminocyclohex-4-enecarboxylic acid (cis-ACHE) for its conformational preference, which is similar to that of cis-2-aminocyclohexanecarboxylic acid, demonstrating its utility in designing peptides with desired 3D structures (Kwon, Kang, Choi, & Choi, 2015).

Synthesis of Mono- and Dihydroxy-Substituted Derivatives

Palkó et al. (2010) and Benedek et al. (2008) reported the synthesis of hydroxy-substituted derivatives from aminocyclopentanecarboxylic acid enantiomers, demonstrating its versatility in synthesizing complex organic molecules with potential therapeutic applications (Palkó, Benedek, Forró, Wéber, Hänninen, Sillanpää, & Fülöp, 2010); (Benedek, Palkó, Wéber, Martinek, Forró, & Fülöp, 2008).

Enantioselective Synthesis

The research on enantioselective synthesis, as highlighted by Berkessel et al. (2002), underscores the importance of (-)-(1S,4R)-N-Boc-4-aminocyclopent-2-enecarboxylic acid in obtaining enantiomerically pure compounds, crucial for pharmaceutical applications (Berkessel, Glaubitz, & Lex, 2002).

Conformational Analysis of Peptides

Research by Bardi et al. (1986) on peptides containing 1-aminocyclopentanecarboxylic acid (Acc5) illustrates the conformational analysis capabilities, providing insights into peptide structure and function, which is crucial for the design of bioactive peptides (Bardi, Piazzesi, Toniolo, Sukumar, & Balaram, 1986).

Catalysts in Organic Synthesis

Heydari et al. (2007) demonstrated the utility of (-)-(1S,4R)-N-Boc-4-aminocyclopent-2-enecarboxylic acid in the N-tert-butoxycarbonylation of amines, showcasing its role as an efficient catalyst in organic synthesis, particularly in the production of N-Boc-protected amino acids and peptides (Heydari, Shiroodi, Hamadi, Esfandyari, & Pourayoubi, 2007).

properties

IUPAC Name

(1S,4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopent-2-ene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-8-5-4-7(6-8)9(13)14/h4-5,7-8H,6H2,1-3H3,(H,12,15)(H,13,14)/t7-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOUNTSATDZJBLP-SFYZADRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@@H](C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(-)-(1S,4R)-N-Boc-4-aminocyclopent-2-enecarboxylic acid

CAS RN

151907-79-8
Record name (1S,4R)-(-)-4-(Boc-amino)-2-cyclopentene-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.